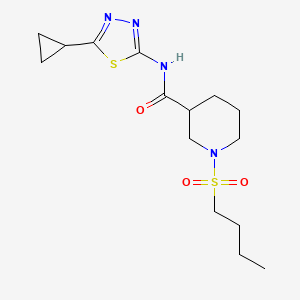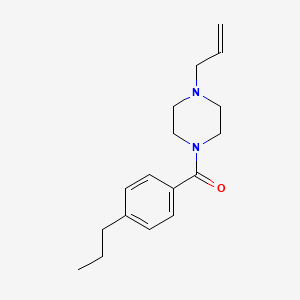![molecular formula C14H22N2O4S B5330042 N,N-dimethyl-2-{4-[methyl(methylsulfonyl)amino]phenoxy}butanamide](/img/structure/B5330042.png)
N,N-dimethyl-2-{4-[methyl(methylsulfonyl)amino]phenoxy}butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-2-{4-[methyl(methylsulfonyl)amino]phenoxy}butanamide, also known as DMXAA, is a small molecule compound that has been studied for its potential anti-tumor properties. It was first discovered in the 1980s and has since been the subject of numerous scientific studies.
Scientific Research Applications
N,N-dimethyl-2-{4-[methyl(methylsulfonyl)amino]phenoxy}butanamide has been studied for its potential anti-tumor properties and has shown promise in preclinical studies. It has been shown to induce tumor necrosis and inhibit tumor growth in a variety of cancer cell lines, including lung, breast, and colon cancer. Additionally, N,N-dimethyl-2-{4-[methyl(methylsulfonyl)amino]phenoxy}butanamide has been shown to enhance the immune response to tumors, making it a potential immunotherapeutic agent.
Mechanism of Action
N,N-dimethyl-2-{4-[methyl(methylsulfonyl)amino]phenoxy}butanamide is thought to exert its anti-tumor effects through its ability to activate the immune system. Specifically, it has been shown to activate the production of interferon-alpha and other cytokines, which in turn stimulate the immune system to attack cancer cells. N,N-dimethyl-2-{4-[methyl(methylsulfonyl)amino]phenoxy}butanamide has also been shown to inhibit the formation of new blood vessels in tumors, which can limit their growth and spread.
Biochemical and Physiological Effects:
N,N-dimethyl-2-{4-[methyl(methylsulfonyl)amino]phenoxy}butanamide has been shown to have a variety of biochemical and physiological effects, including the activation of immune cells and the inhibition of angiogenesis. It has also been shown to increase the production of nitric oxide, which can have vasodilatory effects and may contribute to its anti-tumor properties. Additionally, N,N-dimethyl-2-{4-[methyl(methylsulfonyl)amino]phenoxy}butanamide has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain diseases.
Advantages and Limitations for Lab Experiments
One advantage of N,N-dimethyl-2-{4-[methyl(methylsulfonyl)amino]phenoxy}butanamide for lab experiments is its ability to induce tumor necrosis and inhibit tumor growth in a variety of cancer cell lines. Additionally, its ability to enhance the immune response to tumors makes it a potential immunotherapeutic agent. However, there are also limitations to its use in lab experiments. For example, N,N-dimethyl-2-{4-[methyl(methylsulfonyl)amino]phenoxy}butanamide has been shown to have a narrow therapeutic window, meaning that it can be toxic at high doses. Additionally, its mechanism of action is not fully understood, which can make it difficult to predict its effects in different experimental settings.
Future Directions
There are several future directions for research on N,N-dimethyl-2-{4-[methyl(methylsulfonyl)amino]phenoxy}butanamide. One area of interest is its potential use in combination with other anti-tumor agents, such as chemotherapy or radiation therapy. Additionally, further studies are needed to better understand its mechanism of action and to identify biomarkers that can predict response to treatment. Finally, there is a need for clinical trials to evaluate the safety and efficacy of N,N-dimethyl-2-{4-[methyl(methylsulfonyl)amino]phenoxy}butanamide in humans.
Synthesis Methods
N,N-dimethyl-2-{4-[methyl(methylsulfonyl)amino]phenoxy}butanamide can be synthesized through a multi-step process that involves the reaction of 4-amino-3-nitrophenol with 2,3-epoxybutane, followed by the reaction of the resulting compound with dimethylamine and methylsulfonyl chloride. The final product is then purified through a process of recrystallization. While this method has been successfully used to produce N,N-dimethyl-2-{4-[methyl(methylsulfonyl)amino]phenoxy}butanamide, there are also alternative synthesis methods that have been explored.
properties
IUPAC Name |
N,N-dimethyl-2-[4-[methyl(methylsulfonyl)amino]phenoxy]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4S/c1-6-13(14(17)15(2)3)20-12-9-7-11(8-10-12)16(4)21(5,18)19/h7-10,13H,6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIWJPAIZMGBWLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N(C)C)OC1=CC=C(C=C1)N(C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-(diphenylmethyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-1-oxobutan-2-one](/img/structure/B5329968.png)
![2-[(6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino)oxy]-N-(4-ethylphenyl)acetamide](/img/structure/B5329981.png)
![methyl 2-(5-{[5-(4-methyl-3-nitrophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B5329982.png)
![methyl 4-{[1-[3-(dimethylamino)propyl]-4-hydroxy-5-oxo-2-(4-propoxyphenyl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5329990.png)


![3,6-dimethyl-4-{[(3aR*,7aS*)-5-methyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]carbonyl}isoxazolo[5,4-b]pyridine](/img/structure/B5330002.png)

![3-hydroxy-4-(4-isopropoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5330019.png)
![N-methyl-N-{[2-(methylamino)pyrimidin-5-yl]methyl}-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine](/img/structure/B5330025.png)
![(3aS*,6aR*)-3-[2-(3-chlorophenyl)ethyl]-5-[(dimethylamino)acetyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5330047.png)
![1-[(4-ethoxyphenyl)sulfonyl]-4-(2-furylmethyl)piperazine](/img/structure/B5330072.png)